molecular formula C13H8BrNO B3049755 2-Amino-6-bromo-9h-fluoren-9-one CAS No. 21878-88-6

2-Amino-6-bromo-9h-fluoren-9-one

Cat. No.: B3049755
CAS No.: 21878-88-6
M. Wt: 274.11 g/mol
InChI Key: NQRIUABZMBBTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-bromo-9H-fluoren-9-one is an organic compound with the molecular formula C13H8BrNO It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-9H-fluoren-9-one typically involves the bromination of 2-Amino-9H-fluoren-9-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-9H-fluoren-9-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form quinone derivatives or reduced to form hydrofluorenone derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted fluorenones depending on the nucleophile used.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydrofluorenone derivatives.

Scientific Research Applications

2-Amino-6-bromo-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its amino and bromine functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-9H-fluoren-9-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-9H-fluoren-9-one: Lacks the amino group, affecting its biological activity and reactivity.

    9H-Fluoren-9-one: The parent compound without any substituents, used as a reference for comparing reactivity and properties.

Uniqueness

2-Amino-6-bromo-9H-fluoren-9-one is unique due to the presence of both amino and bromine functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for selective modifications and interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-amino-6-bromofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-7-1-3-10-11(5-7)9-4-2-8(15)6-12(9)13(10)16/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRIUABZMBBTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293565
Record name 2-amino-6-bromo-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21878-88-6
Record name MLS002695008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-bromo-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-bromo-9h-fluoren-9-one
Reactant of Route 2
Reactant of Route 2
2-Amino-6-bromo-9h-fluoren-9-one
Reactant of Route 3
2-Amino-6-bromo-9h-fluoren-9-one
Reactant of Route 4
2-Amino-6-bromo-9h-fluoren-9-one
Reactant of Route 5
Reactant of Route 5
2-Amino-6-bromo-9h-fluoren-9-one
Reactant of Route 6
2-Amino-6-bromo-9h-fluoren-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.